N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the thiopyrimidine-acetamide class, characterized by a pyrimidinone core substituted with a phenyl group at position 4 and a thioacetamide moiety at position 2. Structural analyses (e.g., IR, NMR) confirm the presence of key functional groups: the C=O stretch of the pyrimidinone (1684 cm⁻¹), NH stretches (3182–3486 cm⁻¹), and aromatic C-H signals in the 1H NMR spectrum .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-14(16)20-18(24)12-26-19-21-15(11-17(23)22-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVPRSXMRGONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Oxo-6-Phenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile (Pyrimidinone Core)
The pyrimidinone intermediate is prepared via the Biginelli reaction, which involves the condensation of thiourea, ethyl cyanoacetate, and benzaldehyde under basic conditions.
Reagents and Conditions :
- Thiourea (1) : 1.0 equiv.
- Ethyl cyanoacetate (2) : 1.2 equiv.
- Benzaldehyde (3) : 1.0 equiv.
- Base : Anhydrous K₂CO₃ (2.0 equiv.)
- Solvent : Absolute ethanol
- Temperature : Reflux (78°C)
- Time : 6–7 hours
Workup :
The reaction mixture is neutralized with acetic acid, and the precipitate is filtered and recrystallized from ethanol to yield the pyrimidinone intermediate as a pale-yellow solid.
Yield Data :
| Aldehyde Used | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzaldehyde | 6.5 | 78 |
Synthesis of N-(2-Methoxyphenyl)-2-Chloroacetamide
The chloroacetamide derivative is synthesized via the reaction of 2-methoxyaniline with 2-chloroacetyl chloride under mild conditions.
Reagents and Conditions :
- 2-Methoxyaniline (5a) : 1.0 equiv.
- 2-Chloroacetyl chloride (6) : 1.1 equiv.
- Base : Triethylamine (1.5 equiv.)
- Solvent : Dichloromethane (DCM)
- Temperature : 0–5°C (ice bath), then room temperature
- Time : 2 hours
Workup :
The product is extracted with DCM, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield a white crystalline solid.
Yield Data :
| Aniline Derivative | Yield (%) |
|---|---|
| 2-Methoxyaniline | 85 |
Williamson Ether Synthesis for Thioether Formation
The final step involves the nucleophilic displacement of the chloride in N-(2-methoxyphenyl)-2-chloroacetamide by the thiolate generated from the pyrimidinone intermediate.
Reagents and Conditions :
- Pyrimidinone intermediate (4a) : 1.0 equiv.
- N-(2-Methoxyphenyl)-2-chloroacetamide (7a) : 1.2 equiv.
- Base : Anhydrous K₂CO₃ (3.0 equiv.)
- Catalyst : KI (0.1 equiv.)
- Solvent : DMF
- Temperature : Reflux (100°C)
- Time : 10–12 hours
Workup :
The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the target compound as an off-white solid.
Yield Data :
| Pyrimidinone | Chloroacetamide | Yield (%) |
|---|---|---|
| 4a (Ph) | 7a (2-OMe-Ph) | 72 |
Spectral Characterization and Analytical Data
¹H NMR Analysis
Key signals for the target compound (400 MHz, DMSO-d₆):
¹³C NMR Analysis
Notable resonances (100 MHz, DMSO-d₆):
Optimization Strategies for Industrial Scaling
Critical parameters for large-scale production include solvent selection, base stoichiometry, and catalyst loading. Comparative studies reveal the following optimizations:
| Parameter | Tested Conditions | Optimal Outcome |
|---|---|---|
| Solvent | DMF vs. DCM vs. THF | DMF (yield: 72%) |
| Base | K₂CO₃ vs. NaH | K₂CO₃ (3.0 equiv.) |
| Catalyst | KI (0.1–0.5 equiv.) | 0.1 equiv. KI |
| Temperature | 80°C vs. 100°C | 100°C (reflux) |
Challenges and Side Reactions
Common side reactions include:
- Oxidation of thioether : Mitigated by conducting reactions under nitrogen.
- N-Alkylation competition : Minimized using excess pyrimidinone thiolate.
- Hydrolysis of chloroacetamide : Controlled by maintaining anhydrous conditions.
Scientific Research Applications
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s thioacetamide group can form strong interactions with metal ions or other electrophilic centers, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidinone ring, acetamide chain, or aryl groups, leading to variations in pharmacological profiles. Key comparisons are outlined below:
Key Structural and Functional Differences
- Pyrimidinone Core Modifications: 5-Cyano substitution (e.g., in M1 and 8d ) enhances electrophilicity, improving interactions with enzymes like VEGFR-2 or carbonic anhydrase. 4-Phenyl vs.
- Acetamide Chain Variations :
Pharmacological Performance
- Anti-Cancer Activity : The target compound’s methoxy group confers superior activity compared to N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) , which showed broad-spectrum inhibition but lower specificity .
- Antimicrobial Efficacy : Derivatives with piperazine or triazole substituents (e.g., 3d, 3e ) exhibit higher potency than the target compound, likely due to enhanced bacterial membrane disruption.
Biological Activity
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A methoxyphenyl group
- A thioacetamide linkage
- A pyrimidinone moiety
This combination suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Research indicates that compounds similar to this compound may act as inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. Inhibition of MPO is significant as it plays a role in various autoimmune and inflammatory disorders, including cardiovascular diseases and neurodegenerative conditions like Parkinson's disease .
Biological Activity Overview
The biological activities reported for this compound include:
Case Studies and Research Findings
- MPO Inhibition Study : A study demonstrated that N1-substituted derivatives exhibited time-dependent inhibition of MPO activity, suggesting a mechanism-based inactivation. This was further validated in vivo using lipopolysaccharide-treated cynomolgus monkeys, where robust inhibition was observed following oral administration .
- Antimicrobial Activity : Research on phenoxy-N-arylacetamides revealed broad-spectrum antimicrobial effects. The compound's structural features contribute to its ability to disrupt bacterial membranes or inhibit essential metabolic pathways .
- Anticancer Potential : In vitro studies indicated that certain derivatives induce apoptosis in cancer cell lines, highlighting the potential for development as anticancer agents. These findings suggest that the compound could be further explored in cancer therapy settings .
Pharmacokinetics and Safety
Preclinical evaluations have highlighted favorable pharmacokinetic profiles for some derivatives of the compound. These studies emphasize the importance of bioavailability and metabolic stability when considering therapeutic applications. Safety assessments are ongoing, particularly focusing on cytotoxicity and off-target effects.
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves alkylation of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with N-(2-methoxyphenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DCM. Reaction optimization includes:
- Temperature control : 60–80°C for 6–12 hours.
- Molar ratios : A 1.2:1 excess of the chloroacetamide derivative improves yield.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Yield improvements (~60–80%) are achieved by monitoring intermediates via TLC and adjusting reaction time .
Q. How is the compound structurally characterized?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH₃), dihydropyrimidinone NH (δ ~12.5 ppm), and thioacetamide SCH₂ (δ ~4.1 ppm) .
- Mass spectrometry : Molecular ion ([M+H]⁺) expected at m/z 385.3 (C₁₉H₁₇N₃O₃S).
- X-ray crystallography : SHELX software refines crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. What initial biological screening assays are recommended?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Antiviral : Pseudovirus entry inhibition (e.g., SARS-CoV-2 pseudotyped particles).
- Enzyme inhibition : Carbonic anhydrase or elastase assays (IC₅₀ determination).
Standardize protocols using positive controls (e.g., acetazolamide for CA inhibition) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Systematic optimization strategies include:
| Variable | Tested Conditions | Optimal Outcome | Reference |
|---|---|---|---|
| Solvent | DMF vs. DCM vs. THF | DMF (80% yield) | |
| Base | K₂CO₃ vs. NaH vs. Et₃N | K₂CO₃ (pH 8–9) | |
| Catalyst | KI (10 mol%) | Reduces side reactions | |
| Post-reaction workup with activated charcoal removes colored impurities . |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Conflicting results (e.g., IC₅₀ variations) arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Cell line differences : Validate across multiple models (e.g., HEK293 vs. HeLa).
- Compound purity : Confirm via HPLC (>95% purity) and re-test.
Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) clarify mechanisms .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular docking : AutoDock Vina to predict binding to CA II or viral proteases (PDB: 1V9E).
- DFT calculations : Analyze electron distribution at the thioacetamide moiety (Gaussian 16, B3LYP/6-31G*).
- QSAR models : Use bioactivity data from analogs (e.g., substituent effects on logP) .
Q. How to design analogs for improved metabolic stability?
- Methodological Answer :
- Modify substituents : Replace the methoxy group with trifluoromethoxy (enhances lipophilicity).
- Isosteric replacement : Substitute sulfur in thioacetamide with selenium (retains activity, improves stability).
- Prodrug strategies : Esterify the acetamide to enhance oral bioavailability.
Validate stability in liver microsome assays (e.g., human CYP450 isoforms) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
